2-(3-Cyanobenzoyl)pyridine
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Overview
Description
2-(3-Cyanobenzoyl)pyridine is an organic compound with the molecular formula C13H8N2O. It is a yellow solid with a molecular weight of 208.22 g/mol . This compound is of interest due to its unique structure, which combines a pyridine ring with a cyanobenzoyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Cyanobenzoyl)pyridine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with 3-(2-pyridinylmethyl)- . Another method includes the base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as the nitrogen source . This method involves the use of cesium carbonate (Cs2CO3) in sulfolane as a solvent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyanobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyanobenzoyl group into other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanobenzoyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-(3-Cyanobenzoyl)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyanobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA/RNA, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- 2-Cyanopyridine
- 3-Cyanopyridine
- 4-Cyanopyridine
Comparison: 2-(3-Cyanobenzoyl)pyridine is unique due to the presence of both a cyanobenzoyl group and a pyridine ring. This combination imparts distinct chemical properties and reactivity compared to other cyanopyridine derivatives. For example, the position of the cyanobenzoyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in specific synthetic pathways .
Properties
IUPAC Name |
3-(pyridine-2-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-9-10-4-3-5-11(8-10)13(16)12-6-1-2-7-15-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQAJFQCTZUJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642000 |
Source
|
Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-84-5 |
Source
|
Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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